(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the reaction of a halogenated phenyl derivative with a thioamide under basic conditions.
Acrylonitrile Addition: The thiazole derivative is then reacted with acrylonitrile in the presence of a base to form the desired acrylonitrile derivative.
Amino Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its anticancer properties, in particular, are of great interest, as it may offer new treatment options for various types of cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation, but its ability to interfere with cellular processes is well-documented.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)thiazole: A simpler thiazole derivative with similar biological activities.
3-(o-tolylamino)acrylonitrile: A compound with a similar acrylonitrile moiety but lacking the thiazole ring.
Uniqueness
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile stands out due to its combined structural features of the thiazole ring and the acrylonitrile moiety. This unique combination enhances its biological activity and makes it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S/c1-13-4-2-3-5-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-8-16(20)9-7-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWQVYKIPKFATF-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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